Enhanced Lipophilicity vs. Polar Succinate Monoesters: LogP Analysis
4-(Cinnamyloxy)-4-oxobutanoic acid exhibits a logP of 2.08, which provides a balanced lipophilicity profile . This property is strategically situated between the highly hydrophilic mono-methyl succinate (logP -0.21) and more lipophilic simple cinnamyl esters like cinnamyl acetate (logP 2.85) [1] or cinnamyl butyrate (logP 3.68) [2]. This intermediate lipophilicity implies superior membrane permeability and organic phase extraction efficiency compared to polar succinate monoesters, while maintaining better aqueous solubility than highly lipophilic cinnamyl esters, a critical balance for many chemical biology and formulation applications .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.08 |
| Comparator Or Baseline | Mono-methyl succinate: LogP = -0.21; Cinnamyl acetate: LogP = 2.85; Cinnamyl butyrate: LogP = 3.68 |
| Quantified Difference | ΔLogP = +2.29 vs. mono-methyl succinate; ΔLogP = -0.77 vs. cinnamyl acetate; ΔLogP = -1.60 vs. cinnamyl butyrate |
| Conditions | Predicted/experimental LogP values from vendor and database sources |
Why This Matters
This specific lipophilicity window is a key differentiator for researchers selecting a monomer or linker that requires both a reactive acid handle and sufficient hydrophobicity for membrane interaction or organic-phase reactions.
- [1] PlantaE DB. Cinnamyl acetate. XlogP data. View Source
- [2] PlantaE DB. Cinnamyl butyrate. XlogP data. View Source
